molecular formula C20H15BrN4O2 B11294154 4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid

4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid

Cat. No.: B11294154
M. Wt: 423.3 g/mol
InChI Key: FNQHBAMEKPDEPZ-UHFFFAOYSA-N
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Description

4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of the bromo and methyl groups in the phenyl ring, along with the imidazo[1,2-a]pyrazine core, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing substituted imidazo[1,2-a]pyrazines. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium persulfate (K2S2O8), iodine (I2), and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as:

Compared to these compounds, 4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid may offer unique advantages in terms of its specific chemical structure and potential biological activities.

Properties

Molecular Formula

C20H15BrN4O2

Molecular Weight

423.3 g/mol

IUPAC Name

4-[3-(2-bromo-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid

InChI

InChI=1S/C20H15BrN4O2/c1-12-2-7-16(15(21)10-12)23-19-18(24-17-11-22-8-9-25(17)19)13-3-5-14(6-4-13)20(26)27/h2-11,23H,1H3,(H,26,27)

InChI Key

FNQHBAMEKPDEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)C(=O)O)Br

Origin of Product

United States

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